3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide
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Overview
Description
“3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide” is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The compound has an empirical formula of C11H15ClN2 and a molecular weight of 210.70 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
Metal Complex Synthesis and Antibacterial Activity
- Benzamides like 3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide have been used in synthesizing metal complexes, exhibiting antibacterial activity against various strains, such as Escherichia coli and Staphylococcus aureus. The copper complexes of these benzamides showed enhanced antibacterial activities compared to the free ligands and standard antibiotics like ampicillin (Khatiwora et al., 2013).
Development of Selective Serotonin Receptor Agonists
- This compound has also been used in the development of selective serotonin 4 (5-HT4) receptor agonists. These derivatives have shown promise in enhancing gastrointestinal motility, which can be beneficial for treating gastrointestinal disorders (Sonda et al., 2003).
Anti-Acetylcholinesterase Activity
- Another application includes the synthesis of derivatives for anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties has led to a substantial increase in activity, contributing to the development of potential antidementia agents (Sugimoto et al., 1990).
Prokinetic Agent Development
- The compound has played a role in synthesizing benzamides that act as selective serotonin 4 receptor agonists, showing potential as novel prokinetic agents for treating gastrointestinal issues (Sonda et al., 2004).
Novel CCR5 Antagonist Synthesis
- It has been involved in the preparation of novel non-peptide CCR5 antagonists, which are significant in the context of HIV/AIDS research (Bi, 2014).
Inhibitor Design for Glycine Transporter 1
- The compound aided in designing inhibitors for glycine transporter 1 (GlyT1), a target in treating neurological disorders like schizophrenia (Yamamoto et al., 2016).
Electrophoretic Separation Studies
- It has been used in electrophoretic separation studies, contributing to the analytical methods in pharmaceutical research (Ye et al., 2012).
Future Directions
The future directions for the research on “3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide” could involve further exploration of its potential antimicrobial activity , as well as its synthesis and characterization . Additionally, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often involved in the inhibition of various receptors such as Smoothened (Smo) receptors .
Mode of Action
Similar compounds have been shown to inhibit the hedgehog (hh) signaling activity by interacting with smo receptors . This interaction can lead to changes in cellular processes and responses.
Biochemical Pathways
Compounds that interact with smo receptors, like this one, are known to affect the hh signaling pathway . This pathway plays a crucial role in embryonic development and adult tissue homeostasis, and its dysregulation can lead to various diseases, including cancer.
Result of Action
Similar compounds have been shown to inhibit the hh signaling activity, which can lead to changes in cellular processes and responses .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of 3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature . Future in vitro and in vivo studies could provide valuable insights into these aspects.
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models . Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
3-chloro-N-(4-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-15-6-4-5-14(13-15)18(22)20-16-7-9-17(10-8-16)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXWUHBUEMYPQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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